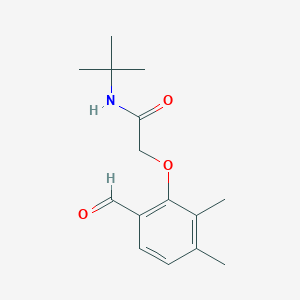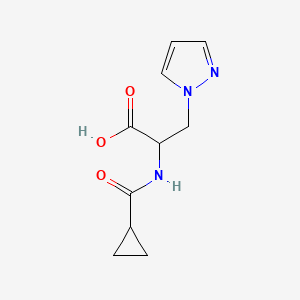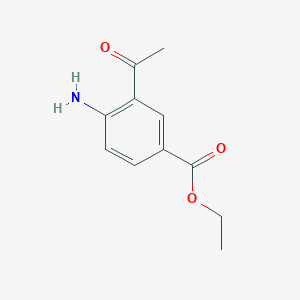![molecular formula C8H6ClNS B12999248 4-(Chloromethyl)benzo[d]thiazole](/img/structure/B12999248.png)
4-(Chloromethyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)benzo[d]thiazole is a heterocyclic organic compound that features a benzothiazole ring with a chloromethyl group attached to the fourth carbon atom. Benzothiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)benzo[d]thiazole typically involves the chloromethylation of benzo[d]thiazole. One common method is the reaction of benzo[d]thiazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:
Starting Materials: Benzo[d]thiazole, formaldehyde, hydrochloric acid.
Reaction Conditions: The reaction is carried out in an acidic medium, often using concentrated hydrochloric acid.
Procedure: Benzo[d]thiazole is mixed with formaldehyde and hydrochloric acid, and the mixture is heated to promote the chloromethylation reaction.
Product Isolation: The resulting this compound is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzo[d]thiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted benzo[d]thiazoles.
Scientific Research Applications
4-(Chloromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the chloromethyl group.
2-(Chloromethyl)benzo[d]thiazole: A positional isomer with the chloromethyl group at the second carbon.
4-(Methyl)benzo[d]thiazole: A derivative with a methyl group instead of a chloromethyl group.
Uniqueness
4-(Chloromethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloromethyl group enhances its potential for further functionalization and derivatization .
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 |
InChI Key |
VDLPLWXBZBRECG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12999173.png)









![Methyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12999232.png)


